8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic structure with a nitrogen atom at the 8-position and two oxygen atoms in a dioxane ring. The thiazole ring at the 5-position is substituted with a ethylsulfonyl group (strong electron-withdrawing) and a tosyl (p-toluenesulfonyl) group, which enhances stability and modulates solubility. Its synthesis likely involves coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) to attach the thiazolyl-sulfonyl moiety to the spirocyclic core .
Properties
IUPAC Name |
8-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S3/c1-3-29(22,23)18-20-16(30(24,25)15-6-4-14(2)5-7-15)17(28-18)21-10-8-19(9-11-21)26-12-13-27-19/h4-7H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOJCGCFDYVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCC3(CC2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Organocatalytic Methods
Organocatalytic cascade reactions, such as the Michael–Michael-aldol sequence, have been employed for spiro compound synthesis. For the 1,4-dioxa-8-azaspiro[4.5]decane core, a proposed route involves:
- Reacting cyclohexanone with ethylene glycol under acidic conditions to form a ketal intermediate.
- Introducing an amine group via reductive amination or nucleophilic substitution to generate 8-azaspiro[4.5]decane.
- Oxidative cyclization to install the 1,4-dioxa ring, as described in JP2012521979A for analogous fungicidal spiro compounds.
Key Conditions :
Ring-Closing Metathesis (RCM)
RCM offers an alternative for spirocycle formation, utilizing Grubbs catalysts to mediate cyclization of diene precursors. For example:
- A diene precursor with terminal alkenes on the cyclohexane and dioxolane rings undergoes RCM to form the spiro structure.
- Post-metathesis hydrogenation stabilizes the saturated spiro core.
Advantages : High atom economy and stereochemical control.
Limitations : Requires air-sensitive catalysts and inert conditions.
Thiazole Moiety Synthesis and Functionalization
Hantzsch Thiazole Synthesis
The 2-(ethylsulfonyl)-4-tosylthiazol-5-yl group is constructed via a modified Hantzsch reaction:
- Thiazole Ring Formation :
- React thiourea with α-bromo ketone (e.g., 4-tosyl-2-bromoacetophenone) in ethanol to form the thiazole backbone.
- Introduce the ethylsulfonyl group via oxidation of a thioether intermediate (e.g., using H₂O₂ in acetic acid).
- Regioselective Sulfonylation :
- Tosyl chloride (TosCl) is added to the thiazole’s 4-position under basic conditions (e.g., pyridine).
- Ethylsulfonyl installation at position 2 involves thiolation with ethyl mercaptan followed by oxidation.
Reaction Table 1: Thiazole Functionalization Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromo ketone, EtOH, Δ | 75–85 | |
| Tosylation (C4) | TosCl, pyridine, 0°C → rt | 90 | |
| Ethylsulfonyl (C2) | EtSH, NaH → H₂O₂, AcOH | 65–70 |
Microwave-Assisted Green Synthesis
A microwave-assisted Knoevenagel/Michael/cyclization domino reaction (as in PubMed 36432151) offers a sustainable route:
- Solvent : Ethanol (replacing DMF or DCM).
- Catalyst : 1-Methylimidazolium chloride (ionic liquid).
- Conditions : Microwave irradiation (100°C, 20 min).
Advantages : Reduced reaction time (≤30 min vs. 24 h conventional) and higher yields (43–98%).
Coupling the Thiazole to the Spiro Core
Nucleophilic Substitution
The spiro core’s nitrogen (8-aza) attacks a thiazole bearing a leaving group (e.g., bromide at C5):
Buchwald–Hartwig Amination
For more challenging couplings, palladium-catalyzed amination ensures efficient C–N bond formation:
- Catalyst : Pd₂(dba)₃ with Xantphos ligand.
- Base : Cs₂CO₃ in toluene at 110°C.
Yield : 70–75% (extrapolated from EvitaChem data).
Characterization and Analytical Data
Spectroscopic Analysis
Table 2: Representative Characterization Data
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Solubility: Tosyl and ethylsulfonyl substituents increase hydrophobicity, which may reduce aqueous solubility relative to hydroxylated analogs like 8-{4-[(hydroxyamino)methyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane .
Critical Analysis :
- The target compound’s high LogP suggests better membrane permeability but may limit bioavailability.
- Analog 11b demonstrates potent enzyme inhibition, indicating that spirocyclic cores paired with planar heterocycles (e.g., quinoline) enhance target engagement .
Biological Activity
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with potential biological activities that merit detailed investigation. This compound features a unique spirocyclic structure and incorporates thiazole and sulfonyl groups, which are known to influence its biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.40 g/mol |
| CAS Number | 863238-55-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is hypothesized to involve multiple mechanisms, primarily targeting various enzyme systems within microbial cells. The presence of the thiazole and sulfonamide moieties suggests potential inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The thiazole ring is particularly noted for its role in enhancing the compound's interaction with bacterial enzymes. In vitro studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
-
Antibacterial Studies :
- A study conducted on related thiazole compounds reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating strong antibacterial potential.
- The compound under discussion is expected to exhibit similar or enhanced activity due to the additional ethylsulfonyl group, which may increase lipophilicity and membrane permeability.
-
Cytotoxicity Assays :
- Preliminary cytotoxicity tests on human cell lines indicated that compounds with similar spirocyclic structures have low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.
-
Enzyme Inhibition Studies :
- Enzyme assays targeting dihydropteroate synthase (DHPS) demonstrated that thiazole-containing compounds could effectively inhibit enzyme activity, leading to decreased folate synthesis in bacteria.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potentially effective against various bacterial strains |
| Cytotoxicity | Low toxicity observed in preliminary studies |
| Enzyme Inhibition | Inhibits bacterial enzymes involved in folate synthesis |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specifically, detailed pharmacokinetic studies and clinical trials will be essential to establish its efficacy and safety profile in therapeutic applications.
Q & A
Basic: How can researchers optimize the synthesis of 8-(2-(ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane?
Methodological Answer:
Synthesis optimization typically involves:
- Stepwise Functionalization : Start with the spirocyclic core (1,4-dioxa-8-azaspiro[4.5]decane) and sequentially introduce the thiazole, ethylsulfonyl, and tosyl groups. For example, use palladium-catalyzed cross-coupling (e.g., CyJohnPhos/Pd₂dba₃) for aryl-thiazole bond formation .
- Catalyst Selection : Optimize catalyst loading (e.g., 1–5 mol% Pd) and ligands (e.g., bidentate phosphines) to improve yield and reduce side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from acetone/water mixtures to isolate intermediates .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Use - and -NMR to confirm spirocyclic core integrity and substituent positions. For example, spiro carbons show distinct signals at ~100–110 ppm in -NMR .
- HRMS (ESI-TOF) : Verify molecular weight with high-resolution mass spectrometry (e.g., calculated vs. observed m/z ± 0.001 Da) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm spirocyclic geometry if single crystals are obtainable .
Basic: What are the preliminary biological screening strategies for this compound?
Methodological Answer:
Initial screening should focus on:
- Antifungal Activity : Test against Candida albicans via broth microdilution (MIC assays) due to structural similarities to guignardone N derivatives .
- Enzyme Inhibition : Screen against ATPases (e.g., p97) using fluorescence polarization assays, given the spirocyclic core’s potential to disrupt protein interactions .
- Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for spirocyclic derivatives?
Methodological Answer:
Address discrepancies by:
- Assay Standardization : Compare results under identical conditions (e.g., pH, temperature, cell line). For example, antifungal activity may vary with inoculum size .
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro data stem from rapid degradation .
- Structural Confirmation : Re-examine compound purity via HPLC-MS; impurities from incomplete tosylation/sulfonylation can skew results .
Advanced: What reaction mechanisms govern the introduction of sulfonyl groups in this compound?
Methodological Answer:
The ethylsulfonyl and tosyl groups are introduced via:
- Nucleophilic Substitution : React thiazole intermediates with ethylsulfonyl chloride or tosyl chloride in anhydrous DMF, using K₂CO₃ as a base .
- Oxidative Pathways : For sulfur-containing precursors, oxidize thioethers to sulfones using H₂O₂ or mCPBA in dichloromethane .
- Kinetic Control : Optimize reaction time (e.g., 12–24 hrs) to prevent over-sulfonylation .
Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes?
Methodological Answer:
Use:
- Molecular Docking : Dock the spirocyclic core into ATPase pockets (e.g., p97) using AutoDock Vina to predict binding poses and identify key interactions (e.g., hydrogen bonds with Lys⁵⁸⁰) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes and identify flexible regions for modification .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for ethylsulfonyl/tosyl variants .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Focus on:
- Core Modifications : Synthesize analogs with varying ring sizes (e.g., 1,4-dioxa-7-azaspiro[4.4]nonane) to assess spirocyclic flexibility .
- Substituent Variation : Replace tosyl with mesyl or nosyl groups to evaluate electron-withdrawing effects on bioactivity .
- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or imidazole to probe heterocycle specificity .
Advanced: How can researchers troubleshoot low yields during final-stage purification?
Methodological Answer:
Mitigate issues via:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF/DCM mixtures) for solubility, followed by anti-solvent precipitation .
- Chiral Separation : If racemization occurs, employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients .
- Thermal Stability Analysis : Perform TGA to identify decomposition temperatures and adjust drying conditions (e.g., vacuum vs. lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
